![molecular formula C14H11N3O B13892811 N-imidazo[1,2-a]pyridin-2-ylbenzamide CAS No. 38922-80-4](/img/structure/B13892811.png)
N-imidazo[1,2-a]pyridin-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-imidazo[1,2-a]pyridin-2-ylbenzamide is a heterocyclic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical chemistry. This compound is known for its unique structural framework, which combines an imidazo[1,2-a]pyridine core with a benzamide moiety. The presence of these two functional groups endows the compound with a range of biological and chemical properties, making it a valuable scaffold for drug development and other scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-imidazo[1,2-a]pyridin-2-ylbenzamide typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage. This reaction is mild and metal-free, making it an attractive option for synthesizing the compound .
Another method involves the electro-oxidative ring opening of 2-arylimidazo[1,2-a]pyridines. This approach offers a sustainable alternative to traditional harsh reaction conditions and allows for the efficient production of N-(pyridin-2-yl)amide derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and ensuring environmental and safety compliance.
化学反応の分析
Types of Reactions
N-imidazo[1,2-a]pyridin-2-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: TBHP in toluene or other suitable solvents.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-imidazo[1,2-a]pyridin-2-ylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Serves as a pharmacophore in the design of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of N-imidazo[1,2-a]pyridin-2-ylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar imidazo[1,2-a] core but with a pyrimidine ring instead of a pyridine ring.
N-(pyridin-2-yl)amides: Similar in structure but lacks the imidazo[1,2-a] core.
Uniqueness
N-imidazo[1,2-a]pyridin-2-ylbenzamide is unique due to its combined imidazo[1,2-a]pyridine and benzamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific applications .
特性
CAS番号 |
38922-80-4 |
|---|---|
分子式 |
C14H11N3O |
分子量 |
237.26 g/mol |
IUPAC名 |
N-imidazo[1,2-a]pyridin-2-ylbenzamide |
InChI |
InChI=1S/C14H11N3O/c18-14(11-6-2-1-3-7-11)16-12-10-17-9-5-4-8-13(17)15-12/h1-10H,(H,16,18) |
InChIキー |
SYKCZFPMTZONOC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CN3C=CC=CC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



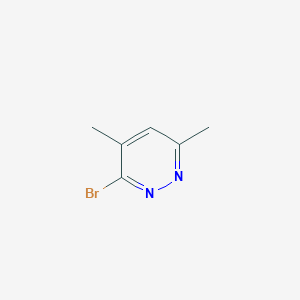
![2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B13892744.png)
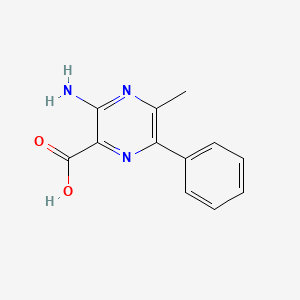
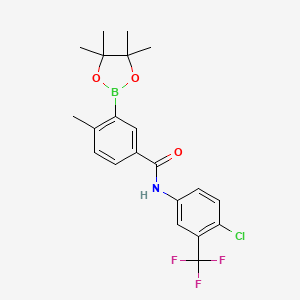
![4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13892760.png)
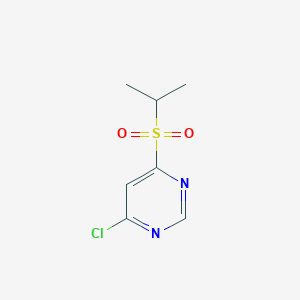
![tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13892765.png)
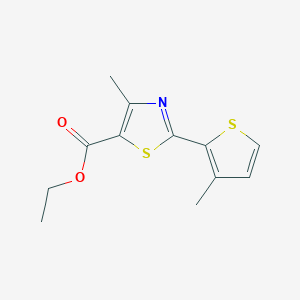
![[2-(Dimethylamino)-1,3-thiazol-5-yl]-phenylmethanone](/img/structure/B13892775.png)
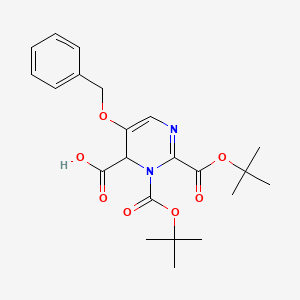
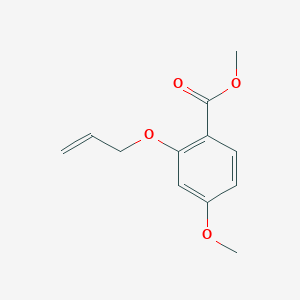
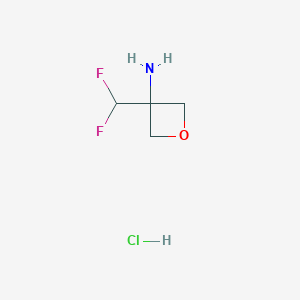
![N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide](/img/structure/B13892800.png)
